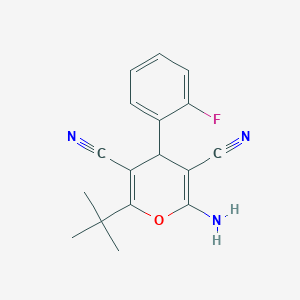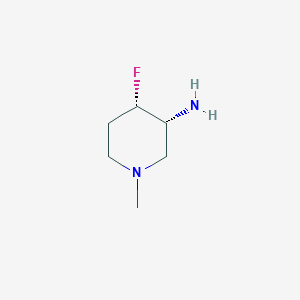![molecular formula C20H18N2O4 B12448009 4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE typically involves the reaction of 4-methoxybenzoic acid with naphthalen-1-ol to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final hydrazide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly continuous flow processes to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperature control, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development, particularly in designing new pharmaceuticals with specific biological activities.
Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.
Mechanism of Action
The mechanism of action for N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE: can be compared with other hydrazides like benzohydrazide or acetohydrazide.
Naphthalen-1-yloxy derivatives: Compounds with similar naphthalen-1-yloxy groups can be compared based on their chemical properties and applications.
Uniqueness
The uniqueness of N’-(4-METHOXYBENZOYL)-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE lies in its specific structure, which combines a methoxybenzoyl group with a naphthalen-1-yloxy moiety. This unique combination can impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methoxy-N'-(2-naphthalen-1-yloxyacetyl)benzohydrazide |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-11-9-15(10-12-16)20(24)22-21-19(23)13-26-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
QFADXGPAOVXIDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)


![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)](/img/structure/B12447958.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)](/img/structure/B12447959.png)

![4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B12447970.png)
![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447993.png)
![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![N-tert-butyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12448011.png)
